4-[Oxo(phenyl)acetyl]phenyl cyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75006-13-2 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[4-(2-oxo-2-phenylacetyl)phenyl] cyanate |
InChI |
InChI=1S/C15H9NO3/c16-10-19-13-8-6-12(7-9-13)15(18)14(17)11-4-2-1-3-5-11/h1-9H |
InChI Key |
UGLZFXUPESMOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxo Phenyl Acetyl Phenyl Cyanate
Retrosynthetic Analysis of 4-[Oxo(phenyl)acetyl]phenyl cyanate (B1221674)
A retrosynthetic analysis of the target molecule, 4-[Oxo(phenyl)acetyl]phenyl cyanate, provides a logical roadmap for its synthesis. The primary disconnection points are the cyanate ester C-O bond and the carbon-carbon bond formed during the introduction of the phenylacetyl group.
The most straightforward disconnection is at the cyanate functional group. An aryl cyanate is typically formed from its corresponding phenol (B47542). This leads to the key precursor, 4-[Oxo(phenyl)acetyl]phenol . This disconnection simplifies the target molecule by removing the reactive and thermally sensitive cyanate group, which is often introduced in the final step of a synthesis.
The second disconnection breaks the C-C bond of the keto-bridge. The phenylacetyl group can be introduced onto the phenolic ring through a Friedel-Crafts acylation or a related reaction. This leads back to a simpler phenolic derivative and a phenylacetyl source, such as phenylacetic acid or phenylacetyl chloride. To ensure regioselectivity and avoid side reactions on the hydroxyl group during acylation, the phenol is often protected. A common starting material for such a synthesis is phenol itself or a protected phenol like anisole (B1667542) or phenyl acetate (B1210297).
Therefore, the retrosynthetic pathway suggests the following synthetic sequence:
Protection of phenol (if necessary).
Friedel-Crafts acylation to introduce the phenylacetyl group at the para-position.
Deprotection of the phenol to yield 4-[Oxo(phenyl)acetyl]phenol.
Cyanation of the resulting phenolic group to form the final product, this compound.
Precursor Identification and Synthesis Strategies
Synthesis of Phenolic Precursors: 4-[Oxo(phenyl)acetyl]phenol
The synthesis of 4-[Oxo(phenyl)acetyl]phenol is most commonly achieved via a Friedel-Crafts acylation reaction. To direct the incoming acyl group to the desired para-position and to prevent O-acylation, the phenolic hydroxyl group is typically protected as a methyl ether (anisole) or an acetate ester (phenyl acetate). An alternative is the Fries rearrangement of a phenyl ester.
Method 1: Friedel-Crafts Acylation of a Protected Phenol
A common route involves the acylation of anisole with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy (B1213986) group is a moderate activating group and an ortho-, para-director, with the para-product being the major isomer due to reduced steric hindrance. The reaction is typically followed by demethylation of the resulting 4-methoxydeoxybenzoin to unmask the phenolic hydroxyl group. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this cleavage.
A similar approach uses phenyl acetate as the substrate. The acylation is again directed to the para-position. The acetyl protecting group can then be removed by hydrolysis under basic or acidic conditions to yield the desired phenolic precursor.
Method 2: Fries Rearrangement
An alternative pathway is the Fries rearrangement of phenyl phenylacetate. In this reaction, the ester is rearranged by heating with a Lewis acid catalyst. The acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring, yielding a mixture of ortho- and para-hydroxyketones. The para-isomer, 4-[Oxo(phenyl)acetyl]phenol, can then be separated from the ortho-isomer by techniques such as fractional crystallization or column chromatography. The reaction conditions can be tuned to favor the formation of the para-product.
| Reaction | Substrate | Reagent | Catalyst | Typical Conditions | Product |
| Friedel-Crafts Acylation | Anisole | Phenylacetyl chloride | AlCl₃ | CS₂, 0°C to rt | 4-Methoxydeoxybenzoin |
| Demethylation | 4-Methoxydeoxybenzoin | BBr₃ or HBr | - | CH₂Cl₂, reflux | 4-[Oxo(phenyl)acetyl]phenol |
| Fries Rearrangement | Phenyl phenylacetate | AlCl₃ | - | Nitrobenzene, 120-160°C | 4-[Oxo(phenyl)acetyl]phenol |
This table presents generalized conditions for the synthesis of the phenolic precursor based on established organic reactions.
Optimization of Reaction Conditions for this compound Synthesis
The optimization of the final cyanation step is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted:
Stoichiometry: The molar ratio of the phenol precursor, cyanating agent, and base must be carefully controlled. A slight excess of the cyanating agent may be used to ensure complete conversion of the phenol, but a large excess can lead to side reactions.
Base: The choice and amount of base are critical. While triethylamine (B128534) is common, other non-nucleophilic bases can be explored to minimize side reactions. The pKa of the base should be sufficient to deprotonate the phenol effectively.
Temperature: As previously noted, low temperatures are generally preferred to prevent the exothermic reaction from getting out of control and to suppress the formation of isocyanates or triazine trimers. The optimal temperature profile may involve slow addition of the reagent at a low temperature followed by a gradual warming to room temperature.
Solvent: The solvent can influence the solubility of the reactants and the reaction rate. A systematic screening of aprotic solvents may be necessary to find the optimal medium for the reaction.
Reaction Time: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and to avoid decomposition of the product upon prolonged reaction times.
By systematically varying these conditions, a robust and high-yielding protocol for the synthesis of this compound can be developed.
Spectroscopic and Analytical Methods for Structural Elucidation of 4 Oxo Phenyl Acetyl Phenyl Cyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 4-[Oxo(phenyl)acetyl]phenyl cyanate (B1221674), a combination of one-dimensional and two-dimensional NMR techniques is employed to assign every proton and carbon resonance, thereby confirming the compound's constitution.
Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of 4-[Oxo(phenyl)acetyl]phenyl cyanate is dominated by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum is expected to show two distinct sets of signals corresponding to the two para-disubstituted benzene (B151609) rings.
The protons on the phenyl ring attached to the cyanate group are expected to appear as a characteristic AA'XX' system, often simplifying to two apparent doublets, due to the symmetry of the para-substitution. The protons ortho to the cyanate group will be deshielded compared to the protons meta to it, leading to distinct chemical shifts.
The protons of the benzoyl group's phenyl ring will exhibit a more complex pattern due to the electron-withdrawing nature of the adjacent carbonyl group. The ortho protons are expected to be the most deshielded, followed by the para proton, and then the meta protons. The integration of these signals will correspond to the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (Benzoyl, ortho) | 7.9 - 8.2 | d |
| Aromatic H (Benzoyl, meta) | 7.5 - 7.7 | t |
| Aromatic H (Benzoyl, para) | 7.6 - 7.8 | t |
| Aromatic H (Cyanate-phenyl, ortho) | 7.3 - 7.5 | d |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will feature distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon of the cyanate group.
The two carbonyl carbons of the oxo(phenyl)acetyl group are expected to resonate at the downfield end of the spectrum, typically in the range of 180-200 ppm, due to the strong deshielding effect of the oxygen atoms. The carbonyl carbon of the ketone directly attached to the two phenyl rings will likely have a slightly different chemical shift than the adjacent carbonyl carbon.
The aromatic region will display a number of signals corresponding to the unique carbon environments in the two phenyl rings. Due to the para-substitution, the cyanate-bearing phenyl ring will show four distinct signals, while the benzoyl phenyl ring will also exhibit four signals due to symmetry. The carbon atom directly attached to the cyanate group (ipso-carbon) and the ipso-carbon of the benzoyl group will have characteristic chemical shifts. The carbon of the cyanate group itself (-OCN) is expected to appear in a distinct region of the spectrum, typically around 110-120 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | 190 - 195 |
| C=O (Oxo) | 185 - 190 |
| Aromatic C (ipso-Benzoyl) | 135 - 140 |
| Aromatic C (Benzoyl) | 128 - 135 |
| Aromatic C (ipso-Cyanate-phenyl) | 150 - 155 |
| Aromatic C (Cyanate-phenyl) | 120 - 135 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the different structural fragments, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between protons. For the aromatic systems, strong cross-peaks will be observed between ortho-coupled protons, and weaker cross-peaks may be visible for meta- and para-couplings. This will allow for the definitive assignment of the protons within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the protonated aromatic carbons. By overlaying the ¹H and ¹³C NMR spectra, a direct link between the proton and its corresponding carbon can be established.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Carbonyl Stretch Vibrations of the Oxo(phenyl)acetyl Group
The oxo(phenyl)acetyl group contains two carbonyl (C=O) groups. In the IR spectrum, the stretching vibrations of these groups will give rise to strong absorption bands. Due to the conjugation with the aromatic rings and the electronic interaction between the two adjacent carbonyls, these bands are expected to appear in the region of 1650-1700 cm⁻¹ academyart.edulibretexts.org. The presence of two distinct carbonyl environments may lead to two separate, closely spaced absorption bands or a single broadened band in this region. The diaryl ketone nature of one of the carbonyls typically results in a stretching frequency lower than that of a simple aliphatic ketone libretexts.org.
Characteristic Vibrations of the Cyanate Group
The cyanate group (-OCN) has a very characteristic and strong asymmetric stretching vibration. This absorption band is typically observed in the region of 2200-2300 cm⁻¹ nih.govresearchgate.net. For phenyl cyanate, this strong transition is often observed around 2281 cm⁻¹ nih.gov. The presence of a sharp, intense band in this region of the IR spectrum is a clear indicator of the cyanate functionality within the molecule.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Oxo(phenyl)acetyl) | Stretch | 1650 - 1700 | Strong |
| -OCN (Cyanate) | Asymmetric Stretch | 2200 - 2300 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, mass spectrometry would be employed to confirm its molecular formula and to gain insight into its structural connectivity through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C₁₅H₉NO₃) is 251.0582 g/mol . An experimental HRMS analysis would be expected to yield a value very close to this theoretical mass, thereby confirming the elemental formula of the compound.
Table 1: Theoretical and Expected Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₉NO₃ |
| Theoretical Exact Mass | 251.0582 |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z (ESI+) | 252.0655 |
| Expected Ion (ESI-) | [M-H]⁻ |
| Expected m/z (ESI-) | 250.0509 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique would provide valuable information for confirming the structure of this compound. The fragmentation pattern would be expected to correspond to the cleavage of the molecule at its most labile bonds, such as the ester and ketone linkages.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed Fragment (m/z) |
| 252.0655 | Benzoyl cation | [C₆H₅CO]⁺ | 105.0335 |
| 252.0655 | Phenyl cation | [C₆H₅]⁺ | 77.0386 |
| 252.0655 | Cyanatophenyl cation | [OCNC₆H₄]⁺ | 118.0338 |
| 252.0655 | Oxo(phenyl)acetyl cation | [C₆H₅COCO]⁺ | 133.0335 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its molecular structure. The resulting crystallographic data would include bond lengths, bond angles, and torsion angles, offering a detailed insight into the molecule's conformation in the solid state. This would allow for the unambiguous confirmation of the connectivity of the phenyl, oxoacetyl, and cyanate groups.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1185 |
| Z | 4 |
Computational and Theoretical Investigations of 4 Oxo Phenyl Acetyl Phenyl Cyanate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 4-[Oxo(phenyl)acetyl]phenyl cyanate (B1221674). These methods provide detailed insights into the molecule's geometry and electronic landscape.
The initial step in the computational analysis of 4-[Oxo(phenyl)acetyl]phenyl cyanate involves the optimization of its ground state geometry. This is typically achieved using Density Functional Theory (DFT), a method that has proven effective for a wide range of organic molecules, including aromatic ketones and esters. nih.govacs.orgnih.gov Functionals such as B3LYP, often paired with a basis set like 6-311G(d,p), are commonly employed to accurately model the system. mdpi.comresearchgate.net The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the phenyl rings, the acetyl group, and the cyanate moiety. The planarity of the phenyl rings and the orientation of the oxo(phenyl)acetyl group relative to the phenyl cyanate are key structural parameters that would be determined.
Illustrative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (ketone) | 1.21 | ||
| C-C (acetyl) | 1.52 | ||
| C-O (cyanate) | 1.35 | ||
| O-C≡N (cyanate) | 178.5 | ||
| Phenyl-C(O) | 1.49 | ||
| Phenyl-O(CN) | 1.40 | ||
| Phenyl Ring 1 / Phenyl Ring 2 | 45.0 |
This table presents hypothetical, yet plausible, optimized geometrical parameters for this compound based on typical values for similar functional groups.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comlibretexts.org For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the oxygen atom of the cyanate group, while the LUMO is expected to be centered on the electron-deficient carbonyl carbon and the cyanate group's triple bond. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity, potentially towards nucleophilic attack at the carbonyl carbon or electrophilic addition to the phenyl rings.
Illustrative Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
This table provides representative energy values for the frontier molecular orbitals of this compound, illustrating a typical energy gap for a moderately reactive organic molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide insights into a single, optimized geometry, molecular dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the single bonds connecting the phenyl rings and the acetyl group. These simulations are particularly valuable for understanding how the molecule might behave in a condensed phase, such as in solution or in a polymer matrix, where intermolecular forces play a significant role. acs.org For instance, MD can be used to study the aggregation behavior of the molecule and the formation of hydrogen bonds or other non-covalent interactions in a given environment.
In Silico Prediction of Spectroscopic Parameters
Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data, if available, to confirm the molecular structure. The calculations would provide specific chemical shift values for each unique hydrogen and carbon atom in the molecule, reflecting their local electronic environment.
Illustrative Calculated 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ketone) | 195.2 |
| C≡N (cyanate) | 110.5 |
| Phenyl C-O | 154.8 |
| Phenyl C-C(O) | 135.1 |
| Phenyl C (ortho to OCN) | 118.9 |
| Phenyl C (meta to OCN) | 130.2 |
| Phenyl C (para to C(O)) | 133.7 |
This table presents a hypothetical set of calculated 13C NMR chemical shifts for key carbon atoms in this compound.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. The predicted spectrum can be used to assign the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the ketone group, the C≡N stretching of the cyanate group, and various C-H and C-C stretching and bending modes of the phenyl rings.
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C≡N Stretch | 2250 | High |
| C=O Stretch | 1685 | High |
| C-O Stretch (cyanate) | 1230 | Medium |
| Phenyl C=C Stretch | 1600-1450 | Medium-High |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
This table showcases representative predicted vibrational frequencies and their expected intensities for the key functional groups within this compound.
Computational Analysis of Proposed Reaction Pathways Involving this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no published computational or theoretical investigations specifically focused on the reaction pathways of the chemical compound this compound. While computational studies on related classes of compounds, such as aryl cyanate esters and molecules containing the benzil (B1666583) moiety, are available, direct computational analysis of the reaction mechanisms involving this compound has not been reported.
The inherent reactivity of the cyanate ester functional group is well-documented, primarily involving a [2+2+2] cyclotrimerization to form highly cross-linked polycyanurate networks. rsc.orgresearchgate.net Computational studies on various aryl cyanate esters have explored the kinetics and activation energies of this polymerization process. rsc.orgresearchgate.net These studies often employ Density Functional Theory (DFT) to elucidate the reaction mechanisms, which can be influenced by factors such as impurities and the electronic nature of the substituents on the aromatic ring. rsc.org
Separately, the benzil functional group, characterized by its vicinal dicarbonyl structure, is known to participate in reactions such as the benzil-benzilic acid rearrangement and reactions with nucleophiles like the cyanide ion. nih.govnih.gov Computational analyses, including DFT studies, have been applied to understand the mechanisms of these transformations, for instance, in the context of the benzoin (B196080) condensation. acs.org
However, the specific compound this compound possesses both of these reactive functionalities. The interplay between the cyanate ester group and the α-diketone (benzil) moiety within the same molecule presents a unique chemical system. A computational analysis would be necessary to predict how these groups might influence each other's reactivity and to explore potential intramolecular or intermolecular reaction pathways that are unique to this structure. Such a study could investigate, for example, whether the electron-withdrawing nature of the cyanate group affects the reactivity of the dicarbonyl centers, or if the benzil portion of the molecule influences the cyclotrimerization of the cyanate group.
Unfortunately, a dedicated computational investigation that models these potential reaction pathways for this compound is absent from the current body of scientific literature. Therefore, no detailed research findings or data tables on its specific reaction pathways can be provided at this time. The development of such computational models would be a novel area of research, offering valuable insights into the chemical behavior of this bifunctional molecule.
Chemical Reactivity and Reaction Mechanisms of 4 Oxo Phenyl Acetyl Phenyl Cyanate
Reactions Involving the Cyanate (B1221674) Functional Group
The aryl cyanate ester (-OCN) group is a highly versatile functional group, primarily known for its ability to undergo thermally induced cyclotrimerization to form highly stable polycyanurate networks. It also participates in various other addition and cycloaddition reactions.
Nucleophilic Addition to the Cyanate Carbon
The carbon atom of the cyanate group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the curing and modification of cyanate ester resins. The initial nucleophilic attack on the cyanate carbon leads to the formation of a reactive intermediate, which can then react further.
Common nucleophiles such as phenols, alcohols, and amines can react with aryl cyanates. For instance, the reaction with phenols can form an unstable imidocarbonate intermediate. This intermediate plays a crucial role in the co-curing of cyanate esters with phenolic resins and is a key step in the mechanism of cyclotrimerization. The presence of impurities or catalysts with active hydrogens (like water or phenols) can initiate the polymerization process. chempedia.info
The general mechanism of cyclotrimerization often begins with the reaction of a cyanate group with a hydroxyl-containing species (an initiator), forming a linear imidocarbonate. This intermediate then reacts with two more cyanate groups in a step-wise manner, ultimately leading to the formation of a stable, six-membered triazine ring. researchgate.net
Table 1: Reactions of Aryl Cyanates with Nucleophiles
| Nucleophile (Nu-H) | Initial Product | Final Product (after further reaction) |
|---|---|---|
| Phenol (B47542) (Ar'OH) | Aryl imidocarbonate | Cyanurate (triazine) ring |
| Alcohol (R'OH) | Alkyl imidocarbonate | Cyanurate (triazine) ring |
| Amine (R'NH₂) | Isourea | Further cross-linking products |
| Water (H₂O) | Unstable carbamic acid | Carbamate, which can decompose |
Thermal Rearrangements of Aryl Cyanates
The most significant thermal reaction of aryl cyanates like 4-[Oxo(phenyl)acetyl]phenyl cyanate is not a rearrangement in the classical sense but a [2+2+2] cyclotrimerization. researchgate.net When heated, aryl cyanate monomers undergo an addition polymerization to form a densely cross-linked network polymer known as a polycyanurate. This process results in the formation of exceptionally stable 1,3,5-triazine (B166579) rings, which serve as the cross-linking points of the network.
The thermal stability, high glass transition temperatures (Tg), and low moisture absorption of the resulting polycyanurate resins make them valuable materials for high-performance applications in aerospace and electronics. dtic.mil The polymerization can proceed without a catalyst at high temperatures or can be catalyzed at lower temperatures by various compounds, including transition metal complexes and phenols. researchgate.netdtic.mil
While the prompt mentions the Traube reaction, this is classically defined as a method for synthesizing purine (B94841) derivatives from pyrimidine (B1678525) precursors and is not directly related to the thermal rearrangement of aryl cyanates. pharmaguideline.comslideshare.netscribd.comscribd.comresearchgate.net The characteristic thermal reaction for aryl cyanates is cyclotrimerization.
Table 2: Typical Properties of Polycyanurate Resins from Aryl Cyanate Monomers
| Property | Typical Value Range | Significance |
|---|---|---|
| Glass Transition Temp (Tg) | >250 °C | High thermal stability |
| Moisture Absorption | <1% | Excellent dimensional stability, low outgassing |
| Dielectric Constant | 2.5 - 3.2 | Superior electrical insulation properties |
Source: Data compiled from multiple sources including dtic.milgoogle.comchembk.comineos.com.
Cycloaddition Reactions with Cyanates (e.g., [2+2], [3+2], [4+2])
The cyanate functional group, with its carbon-nitrogen triple bond, can participate in cycloaddition reactions. These reactions offer pathways to synthesize various heterocyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction): Aryl cyanates can act as dienophiles in Diels-Alder reactions. For example, they have been shown to react with cyclopentadienone derivatives at high temperatures. This reaction results in the formation of a new six-membered ring and can be used to create novel oligomers and cross-linkable materials that combine the properties of both reactants. rsc.org
[3+2] Dipolar Cycloaddition: Nitrile oxides, which can be generated from aldoximes, readily undergo 1,3-dipolar cycloaddition with the C-N triple bond of cyanates or nitriles to form five-membered heterocycles like isoxazolines. nih.gov While direct examples with aryl cyanates as the dipolarophile are less common, the reactivity is analogous to that of other nitriles.
[2+2] Cycloaddition: The C≡N bond in cyanates can potentially undergo [2+2] cycloadditions with suitable partners like ketenes, although this is more established for isocyanates. The Wolff rearrangement of α-diazocarbonyl compounds produces a ketene (B1206846) intermediate which is known to undergo [2+2] cycloadditions. wikipedia.org
These cycloaddition reactions expand the synthetic utility of aryl cyanates beyond polymerization, enabling their use in the construction of complex organic molecules.
Reactivity of the Oxo(phenyl)acetyl Moiety
The oxo(phenyl)acetyl group is an α-diketone, characterized by two adjacent carbonyl groups. This arrangement imparts unique reactivity compared to simple ketones.
Carbonyl Group Reactivity (e.g., nucleophilic attack, enolization)
The two carbonyl carbons in the α-diketone moiety are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes them prime targets for nucleophilic attack. libretexts.orglibretexts.org
Nucleophilic Addition: Aldehydes and ketones readily undergo nucleophilic addition. libretexts.orgyoutube.com In the case of the α-diketone in this compound, nucleophiles can attack either of the carbonyl carbons. The reaction with nucleophiles like Grignard reagents or organolithium compounds would lead to the formation of α-hydroxy ketones after a single addition, or vicinal diols upon double addition.
Enolization: Carbonyl compounds that have a hydrogen atom on their α-carbon can exist in equilibrium with their enol or enolate tautomers. libretexts.org The oxo(phenyl)acetyl moiety in the title compound does not possess α-hydrogens on the carbon backbone between the two carbonyls. However, the methylene (B1212753) protons in related compounds like phenylacetone (B166967) are acidic. The concept of enolization is crucial for many carbonyl reactions, though direct enolization of the diketone bridge is not possible for this specific molecule.
Table 3: Examples of Nucleophilic Addition to Diketones
| Reagent | Product Type | Notes |
|---|---|---|
| Grignard Reagent (R-MgX) | α-Hydroxy ketone or Vicinal diol | Product depends on stoichiometry. |
| Hydride (e.g., NaBH₄) | α-Hydroxy ketone or Vicinal diol | Reduction of one or both carbonyls. |
| Cyanide (e.g., HCN) | Cyanohydrin | Addition of -CN and -OH across the C=O bond. |
Electrophilic Aromatic Substitution on the Phenyl Ring of the Acetyl Group
The terminal phenyl ring, which is part of the oxo(phenyl)acetyl group, can undergo electrophilic aromatic substitution. The reactivity of this ring is governed by the substituent already attached to it, namely the -C(=O)C(=O)-Ar' group.
The dual carbonyl functionality acts as a strong electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack. msu.edumasterorganicchemistry.comlibretexts.org This deactivation occurs through a combination of inductive effects and resonance (mesomeric) effects, which pull electron density out of the aromatic ring, making it less nucleophilic. masterorganicchemistry.comlibretexts.org
As a result, electrophilic aromatic substitution on this ring will be significantly slower than on benzene (B151609) itself. The electron-withdrawing nature of the substituent directs incoming electrophiles to the meta position. This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is localized at the ortho and para positions, destabilizing these intermediates. The meta-position avoids this direct destabilization. libretexts.orguomustansiriyah.edu.iq
Table 4: Directing Effects in Electrophilic Aromatic Substitution
| Substituent Type | Example Groups | Reactivity Effect | Directing Influence |
|---|---|---|---|
| Activating | -OH, -NH₂, -OR, -Alkyl | Increases rate | Ortho, Para |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases rate | Ortho, Para |
The oxo(phenyl)acetyl group falls into the strongly deactivating, meta-directing category.
Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation would require harsh conditions to proceed on the deactivated phenyl ring of the oxo(phenyl)acetyl moiety and would yield the meta-substituted product. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings. uomustansiriyah.edu.iq
Intermolecular Reactions with Diverse Reagents
The presence of distinct reactive sites in this compound facilitates its interaction with a variety of external reagents. The cyanate group is a prime target for nucleophiles, while the aromatic rings can undergo electrophilic substitution.
The cyanate group is highly susceptible to nucleophilic attack, leading to the formation of different addition products depending on the nature of the nucleophile. These reactions are fundamental in the derivatization of aryl cyanates.
Reaction with Alcohols: In the presence of alcohols, this compound is expected to form the corresponding N-aryl carbamates. This transformation can be catalyzed by transition metals such as palladium. mit.eduorganic-chemistry.orgmit.edunih.govthieme-connect.com The reaction proceeds through the initial formation of an aryl isocyanate intermediate, which is then trapped by the alcohol.
Reaction with Amines: The reaction with primary or secondary amines yields N,N'-disubstituted isoureas. This reaction is typically base-catalyzed and proceeds via the addition of the amine to the electrophilic carbon of the cyanate group.
Reaction with Thiols: Thiols react with aryl cyanates to produce S-aryl thiocarbamates. This reaction can be promoted under various conditions, including palladium catalysis, and offers a route to sulfur-containing derivatives. organic-chemistry.orgorganic-chemistry.org
The following table summarizes the expected products from the reaction of this compound with representative nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Alcohol | Methanol | Methyl N-(4-(2-oxo-2-phenylacetyl)phenyl)carbamate |
| Amine | Diethylamine | 1,1-Diethyl-3-(4-(2-oxo-2-phenylacetyl)phenyl)isourea |
| Thiol | Ethanethiol | S-Ethyl N-(4-(2-oxo-2-phenylacetyl)phenyl)thiocarbamate |
The two phenyl rings of this compound can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic effects of the substituents on each ring. youtube.comnih.govresearchgate.netlibretexts.orglibretexts.org
Ring B (substituted with the oxo(phenyl)acetyl group): The oxo(phenyl)acetyl group is a meta-directing deactivator. The carbonyl groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles and directing substitution to the meta position. youtube.com
Halogenation: Electrophilic halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst, is expected to occur on both rings, with different regioselectivity. Ring A would likely yield a mixture of ortho- and para-brominated products relative to the cyanate group. Ring B would be expected to undergo bromination at the meta position relative to the carbonyl substituent. acs.orgmasterorganicchemistry.comnih.gov
Nitration: Similarly, nitration using a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro group (-NO₂) on the aromatic rings. For Ring A, nitration would be directed to the ortho and para positions, while for Ring B, the nitro group would be introduced at the meta position. nih.govnih.gov
The following table outlines the predicted major products of electrophilic substitution on this compound.
| Reaction | Reagents | Predicted Major Product(s) on Ring A | Predicted Major Product on Ring B |
| Bromination | Br₂, FeBr₃ | 4-[(2-bromo-4-cyanatophenyl)(oxo)acetyl]phenyl cyanate and 4-[(3-bromo-4-cyanatophenyl)(oxo)acetyl]phenyl cyanate | 4-[Oxo(3-bromophenyl)acetyl]phenyl cyanate |
| Nitration | HNO₃, H₂SO₄ | 4-[(4-cyanato-2-nitrophenyl)(oxo)acetyl]phenyl cyanate and 4-[(4-cyanato-3-nitrophenyl)(oxo)acetyl]phenyl cyanate | 4-[Oxo(3-nitrophenyl)acetyl]phenyl cyanate |
Intramolecular Cyclization Pathways and Rearrangements (if applicable)
The structure of this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures or rearranged products.
One of the most relevant potential rearrangements for the α-diketone moiety is the benzilic acid rearrangement . wikipedia.orgchemistry-reaction.comtennessee.eduorganic-chemistry.orgslideshare.net When treated with a strong base, such as potassium hydroxide, the 1,2-diketone can rearrange to form an α-hydroxy carboxylic acid salt. In the case of an unsymmetrical diaryl α-diketone like this compound, the migratory aptitude of the aryl groups will determine the product. Generally, aryl groups with electron-withdrawing substituents migrate preferentially. wikipedia.orgchemistry-reaction.com Given that the 4-cyanatophenyl group is electron-withdrawing, it is expected to migrate, leading to the formation of 2-hydroxy-2-(4-cyanatophenyl)-2-phenylacetic acid after acidic workup. If an alkoxide is used as the base, the corresponding benzilic ester would be formed. wikipedia.org
Intramolecular cyclization between the cyanate group and one of the carbonyl groups is also a theoretical possibility, although not widely reported for this specific combination of functional groups. Such a reaction could potentially lead to the formation of five- or six-membered heterocyclic rings under specific conditions, likely promoted by a catalyst. beilstein-journals.orgnih.govrsc.orgrsc.org For instance, the nucleophilic oxygen of an enol form of the diketone could potentially attack the electrophilic carbon of the cyanate group.
Furthermore, should the cyanate be converted to a thiocarbamate derivative through reaction with a thiol, a Newman-Kwart rearrangement could be induced. This thermal or palladium-catalyzed reaction would involve the migration of the aryl group from the oxygen to the sulfur atom, yielding an S-aryl thiocarbamate. organic-chemistry.org
| Reaction Type | Conditions | Expected Product |
| Benzilic Acid Rearrangement | 1. KOH, H₂O/heat; 2. H₃O⁺ | 2-Hydroxy-2-(4-cyanatophenyl)-2-phenylacetic acid |
| Benzilic Ester Rearrangement | NaOR, ROH/heat | Alkyl 2-hydroxy-2-(4-cyanatophenyl)-2-phenylacetate |
| Potential Intramolecular Cyclization | Catalyst/Heat | Fused heterocyclic systems (e.g., oxazinone derivatives) |
Exploration of Advanced Applications and Derivatizations of 4 Oxo Phenyl Acetyl Phenyl Cyanate
Role as a Key Intermediate in Complex Organic Synthesis
The presence of both a cyanate (B1221674) ester and an α-keto ester functionality makes 4-[Oxo(phenyl)acetyl]phenyl cyanate a versatile precursor for the synthesis of more complex molecular architectures, including various heterocyclic compounds and polymers.
Precursor for the Synthesis of Heterocyclic Compounds
The electrophilic nature of the carbonyl groups in the oxo(phenyl)acetyl moiety, coupled with the reactivity of the cyanate group, provides multiple avenues for the construction of heterocyclic rings. The α-keto ester portion of the molecule can participate in condensation reactions with various nucleophiles to form a range of heterocyclic structures. For instance, reactions with hydrazines could yield pyrazole (B372694) derivatives, while condensation with amidines could lead to the formation of pyrimidine (B1678525) rings.
The cyanate ester group itself is a precursor to various functional groups that can participate in cyclization reactions. For example, it can react with primary amines to form isoureas, which can be further cyclized. researchgate.net The electrophilic carbon of the cyanate group is susceptible to nucleophilic attack, a reactivity that can be harnessed in intramolecular cyclizations to form nitrogen- and oxygen-containing heterocycles. researchgate.net The combination of these reactive sites within one molecule suggests its potential as a starting material for the synthesis of novel, complex heterocyclic systems that may have applications in medicinal chemistry and materials science.
Building Block for Oligomer and Polymer Architectures
The cyanate ester functionality is well-known for its ability to undergo cyclotrimerization to form highly cross-linked polycyanurate networks. wikipedia.orgacs.org This reaction, typically initiated by heat or the presence of a catalyst, involves the formation of stable triazine rings from three cyanate ester groups. dtic.mil This process can be utilized to synthesize oligomers and polymers with a precisely controlled architecture.
If this compound is used as a monomer in such a polymerization, the resulting polymer would have pendant oxo(phenyl)acetyl groups. These groups can then be further functionalized, allowing for the creation of polymers with tailored properties. For example, the ketone group could be used for post-polymerization modifications, such as the attachment of other molecules or cross-linking through different chemical pathways. This dual reactivity makes it a promising building block for creating functional polymers with complex architectures. The synthesis of sequence-controlled oligomers is an area of growing interest, and monomers with multiple, orthogonally reactive groups are highly valuable in this field. dakenchem.com
Potential in Materials Science Research
The ability of cyanate esters to form high-performance thermosetting polymers makes them attractive for applications in materials science, particularly in the aerospace and electronics industries. iastate.eduresearchgate.netdakenchem.com
Formation of Thermosetting Resins via Trimerization of Cyanates
As mentioned, the hallmark reaction of cyanate esters is their cyclotrimerization to form a polycyanurate network. wikipedia.orgmdpi.com These thermosetting resins are known for their exceptional properties, including:
High Glass Transition Temperature (Tg): Polycyanurates can exhibit very high glass transition temperatures, often exceeding 250°C, which makes them suitable for high-temperature applications. wikipedia.orgiastate.edu
Low Dielectric Constant and Dissipation Factor: These electrical properties are highly desirable for applications in microelectronics, such as in printed circuit boards for high-speed data transmission. wikipedia.orgrsc.org
Low Moisture Absorption: The hydrophobic nature of the triazine network leads to low water uptake, which contributes to the dimensional and electrical stability of the material in humid environments. wikipedia.orgdakenchem.com
Excellent Thermal Stability: The cross-linked structure of polycyanurates provides them with high thermal and oxidative stability. iastate.edu
The trimerization of this compound would result in a thermoset with these characteristic properties, with the added functionality of the oxo(phenyl)acetyl group. This could allow for the development of "smart" materials where the properties can be altered after curing.
| Property | Typical Value for Cyanate Ester Resins | Potential Implication for this compound-based Resins |
|---|---|---|
| Glass Transition Temperature (Tg) | > 250 °C | High-temperature stability suitable for demanding applications. wikipedia.orgiastate.edu |
| Dielectric Constant (1 MHz) | 2.6 - 3.2 | Excellent electrical insulation properties for electronics. wikipedia.orgrsc.org |
| Moisture Absorption (24h immersion) | < 1% | High reliability in various environmental conditions. wikipedia.orgdakenchem.com |
| Flexural Strength | 100 - 150 MPa | Good mechanical integrity for structural components. |
Utilization as Cross-linking Agents in Advanced Composite Materials
Polycyanurate resins are extensively used as matrix materials in advanced fiber-reinforced composites, particularly in the aerospace industry. researchgate.netserdp-estcp.mil Their high performance, coupled with good processability, makes them a preferred choice for manufacturing lightweight and durable components. When used as a matrix, the resin is impregnated into a reinforcing fiber, such as carbon or glass fiber, and then cured to form a rigid composite part.
This compound, when polymerized, would form a polycyanurate matrix. The presence of the oxo(phenyl)acetyl groups could offer an additional mechanism for cross-linking or for improving the interfacial adhesion between the polymer matrix and the reinforcing fibers. This could lead to composite materials with enhanced mechanical properties, such as improved toughness and delamination resistance. The ability to modify the interface at a molecular level is a key area of research in composite materials.
Conclusion and Future Research Perspectives
Summary of Current Research Avenues for 4-[Oxo(phenyl)acetyl]phenyl cyanate (B1221674)
Direct research on 4-[Oxo(phenyl)acetyl]phenyl cyanate is not extensively documented in publicly available literature. However, the broader family of aryl cyanates, or cyanate esters, is the subject of significant ongoing research. Current investigations into functionalized cyanate esters are focused on several key areas that would logically include a compound with the characteristics of this compound.
One major research avenue is the development of cyanate ester resins with enhanced thermal and mechanical properties for demanding applications in the aerospace and electronics industries. The introduction of different functional groups onto the aromatic ring of the cyanate ester is a primary strategy for tuning these properties. The bulky and rigid phenylacetyl group in this compound could be expected to influence the cross-linking behavior and the final properties of the resulting polymer network.
Another significant area of research is the synthesis of cyanate esters that can be processed more easily. researchgate.net The inclusion of specific functional groups can alter the melting point and viscosity of the monomer, which are critical parameters for manufacturing composite materials. The polarity and size of the oxo(phenyl)acetyl group would likely impact these processing characteristics.
Furthermore, there is a growing interest in cyanate esters with tailored dielectric properties for applications in high-frequency electronics. The polar ketone group within the this compound structure could lead to unique dielectric behavior in the cured resin, making it a potential candidate for specialized electronic substrates.
Research into the synthesis of functionalized benzoxazines, which can incorporate cyanate ester groups, also provides a potential pathway for the application of compounds like this compound. researchgate.net The combination of benzoxazine and cyanate ester functionalities in a single polymer can lead to materials with superior thermal and mechanical properties. researchgate.net
Challenges and Opportunities in the Synthesis and Application of Aryl Cyanates
The synthesis and application of aryl cyanates, including functionalized variants like this compound, present both challenges and opportunities.
Challenges:
A primary challenge in the synthesis of aryl cyanates is achieving high yields and purity, particularly with complex functional groups. The reaction of a phenol (B47542) with a cyanogen (B1215507) halide is the most common synthetic route, but this process can be sensitive to the nature of the substituents on the aromatic ring. The presence of a ketone group, as in this compound, could potentially lead to side reactions or complicate the purification process.
In terms of applications, a significant hurdle for cyanate ester resins is their inherent brittleness. While they offer high thermal stability and stiffness, they can be prone to cracking. Research is ongoing to improve the toughness of these materials, often through the incorporation of flexibilizing or energy-absorbing moieties into the polymer backbone.
Moisture absorption is another challenge for cyanate ester resins in certain applications. Absorbed water can degrade the mechanical and electrical properties of the material, particularly at elevated temperatures. The development of more hydrophobic cyanate ester monomers is a key area of research to address this issue.
Opportunities:
Despite the challenges, the unique properties of aryl cyanates create numerous opportunities. Their high thermal stability, low dielectric constant, and excellent dimensional stability make them ideal for use in satellite structures, high-speed aircraft, and advanced electronic packaging. vedantu.com
The ability to functionalize the aromatic ring of aryl cyanates provides a significant opportunity to create novel materials with tailored properties. For instance, the introduction of the oxo(phenyl)acetyl group could lead to polymers with enhanced adhesion to other materials or with the ability to participate in secondary chemical reactions, allowing for further modification of the cured resin.
Furthermore, the development of more efficient and sustainable synthetic methods for aryl cyanates presents a significant opportunity. This includes the use of less toxic reagents and solvents, as well as the development of catalytic methods that can improve the efficiency and selectivity of the cyanation reaction. rsc.org
Directions for Future Academic Investigations of this compound
Given the limited specific research on this compound, there are numerous avenues for future academic investigation.
A foundational study would involve the development and optimization of a synthetic route to produce high-purity this compound. This would enable a thorough characterization of its physical and chemical properties, including its melting point, solubility, and spectral data.
Following its synthesis, a detailed investigation into the curing behavior of this compound would be crucial. This would involve studying the kinetics of the cyclotrimerization reaction to form a polycyanurate network and characterizing the thermal and mechanical properties of the resulting thermoset polymer. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential in this research. researchgate.net
A key area of investigation would be to understand the influence of the oxo(phenyl)acetyl group on the final polymer properties. This would involve comparing the properties of the polymer derived from this compound with those of polymers derived from simpler, non-functionalized aryl cyanates. This could reveal opportunities for creating materials with, for example, enhanced toughness, altered dielectric properties, or improved processability.
Furthermore, the potential for the ketone group in the oxo(phenyl)acetyl moiety to undergo further chemical transformations could be explored. This could open up possibilities for post-curing modifications of the polymer network, allowing for the introduction of additional functionalities or the creation of hybrid materials.
Finally, computational modeling and simulation studies could be employed to predict the properties of both the monomer and the resulting polymer. This could provide valuable insights into the structure-property relationships and guide the experimental design of new materials based on the this compound scaffold.
Broader Implications for Fundamental Organic Chemistry and Materials Science
The study of functionalized aryl cyanates like this compound has broader implications for both fundamental organic chemistry and materials science.
In the realm of organic chemistry, the synthesis of complex, multifunctional molecules pushes the boundaries of synthetic methodology. Developing efficient and selective methods for introducing the cyanate group in the presence of other reactive functionalities, such as the ketone in this compound, contributes to the broader toolkit of synthetic organic chemists. It also provides a deeper understanding of the reactivity and interplay of different functional groups. scielo.br
From a materials science perspective, the ability to precisely tailor the chemical structure of a monomer is fundamental to the design of advanced materials with specific properties. The incorporation of the oxo(phenyl)acetyl group into a cyanate ester backbone is an example of how molecular-level design can be used to influence macroscopic material properties. This approach is central to the development of next-generation polymers for a wide range of applications, from lightweight composites to high-performance adhesives and coatings.
The exploration of novel functionalized monomers also contributes to a more fundamental understanding of polymer network formation and the relationship between the chemical structure of the cross-links and the physical properties of the thermoset. This knowledge is not only applicable to cyanate esters but can also inform the design of other thermosetting polymer systems.
Data Tables
Table 1: Representative Properties of Aryl Cyanate Resins
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 240 - 290 °C |
| Dielectric Constant (1 MHz) | 2.6 - 3.1 |
| Dissipation Factor (1 MHz) | 0.002 - 0.008 |
| Flexural Strength | 100 - 150 MPa |
| Moisture Absorption (24h immersion) | 0.5 - 1.5 % |
Note: These values are representative of common bisphenol A dicyanate resins and are provided for comparative purposes. The specific properties of a polymer derived from this compound may vary.
Q & A
(Basic) What are the common synthetic routes for 4-[Oxo(phenyl)acetyl]phenyl cyanate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , a method used for analogous carbonyl derivatives. This involves reacting phenylacetyl derivatives with cyanate precursors under basic or acidic conditions. For optimization:
- Catalyst Selection : Ruthenium(II)-based catalysts improve yield and regioselectivity in similar systems, as demonstrated in sulfanylidene ethanone syntheses .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the oxo and cyanate functional groups. For example, carbonyl signals appear at ~200 ppm in C NMR .
- IR Spectroscopy : Detect C≡N stretching (2150–2250 cm) and carbonyl (C=O) vibrations (1650–1750 cm) .
- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection at 254 nm, as applied in environmental analysis of structurally related cyanate esters .
(Advanced) How can computational methods like DFT aid in understanding the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations:
- Predict electronic properties : Frontier molecular orbitals (HOMO-LUMO) reveal susceptibility to nucleophilic/electrophilic attacks.
- Model reaction pathways : Simulate intermediates in Claisen-Schmidt condensations to optimize regioselectivity .
- Solvent Effects : Use IEF-PCM models to study solvation energy, critical for designing solvent-based syntheses .
(Advanced) What are the challenges in achieving regioselectivity during derivatization, and how can catalyst design address this?
Methodological Answer:
Regioselectivity issues arise due to competing reaction sites on the phenyl ring. Strategies include:
- Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) direct reactions to para positions, as seen in sulfanylidene ethanone derivatives .
- Metal Catalysts : Ruthenium(II) complexes stabilize transition states, favoring specific intermediates in multi-step syntheses .
(Basic) How can researchers assess the purity of this compound?
Methodological Answer:
- Melting Point Analysis : Compare observed values (e.g., 68°C) with literature data .
- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase for impurity profiling .
- Elemental Analysis : Verify C, H, N, O percentages against theoretical values (e.g., C: 78.8%, H: 6.0%, N: 7.1%) .
(Advanced) What methodologies are recommended for evaluating the biological activity of derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Use liver microsomal enzymes (e.g., CYP450 isoforms) to study metabolic interactions, as done for phenylacetic acid derivatives .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria, referencing fluorophenyl oxobutanoic acid protocols .
- In Vivo Models : Radiolabel the compound (e.g., Tc) for biodistribution studies in animal models .
(Advanced) How should researchers address discrepancies in reported physical properties (e.g., melting points)?
Methodological Answer:
- Cross-Validation : Use multiple techniques (DSC for melting point, XRD for crystallinity) to confirm data .
- Purity Assessment : Impurities (e.g., unreacted precursors) skew results; employ preparative HPLC for isolation .
- Environmental Factors : Control humidity during measurements, as hygroscopicity affects melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
